molecular formula C11H12F3NO4 B1448670 2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate CAS No. 1803612-08-9

2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate

Cat. No.: B1448670
CAS No.: 1803612-08-9
M. Wt: 279.21 g/mol
InChI Key: FQXZVRKBQBLFLB-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate is a chemical compound with the molecular formula C11H12F3NO4 and a molecular weight of 279.22 g/mol It is characterized by the presence of a trifluoroethyl group and a methoxymethoxy phenyl group attached to a carbamate moiety

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate typically involves the reaction of 2,2,2-trifluoroethyl chloroformate with 4-(methoxymethoxy)aniline . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually performed at low temperatures to ensure high yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate include:

These compounds share the trifluoroethyl group but differ in the substituents on the phenyl ring. The unique combination of the methoxymethoxy group in this compound provides distinct chemical and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO4/c1-17-7-19-9-4-2-8(3-5-9)15-10(16)18-6-11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXZVRKBQBLFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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